molecular formula C23H21N3O2S B2932546 2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one CAS No. 1206991-76-5

2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one

Cat. No.: B2932546
CAS No.: 1206991-76-5
M. Wt: 403.5
InChI Key: SWYGMZWBQPLTDK-UHFFFAOYSA-N
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Description

2-{[2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one is a chemical compound with the CAS Registry Number 1206991-76-5 . It has a molecular formula of C 23 H 21 N 3 O 2 S and a molecular weight of 403.50 g/mol . This pyrazolo[1,5-a]pyrazin derivative features a sulfanyl acetamide linker, a structural motif often explored in medicinal chemistry and drug discovery for its potential to interact with various biological targets. Compounds within this structural class are frequently investigated as key intermediates in the synthesis of more complex molecules or as core structures in the development of pharmacologically active agents for basic research. The presence of the 4-ethoxyphenyl and 4-methylphenyl substituents makes this molecule a valuable scaffold for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can procure this compound from suppliers like Life Chemicals, with various quantities available to suit different research needs .

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-28-19-10-8-17(9-11-19)20-14-21-23(24-12-13-26(21)25-20)29-15-22(27)18-6-4-16(2)5-7-18/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYGMZWBQPLTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxyphenylhydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then subjected to cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Substituents (Pyrazolo Core) Functional Group (Position 4) Molecular Formula Molecular Weight Key Features
Target Compound 2-(4-ethoxyphenyl) 1-(4-methylphenyl)ethan-1-one C₂₃H₂₁N₃O₂S 403.5 Ethoxy group enhances lipophilicity; methylphenyl aids hydrophobic binding.
2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide 2-(4-ethylphenyl) N-(4-isopropylphenyl)acetamide C₂₆H₂₇N₅O₂S 481.6 Acetamide group may improve solubility; isopropyl increases steric bulk.
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one 2-(4-methylphenyl) Piperazine-linked ethanone C₂₆H₂₇N₅O₂S 473.6 Piperazine moiety could enhance CNS penetration or receptor binding.
N-(4-Ethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 2-(4-fluorophenyl) N-(4-ethoxyphenyl)acetamide C₂₂H₁₉FN₄O₂S 422.5 Fluorine improves metabolic stability; ethoxy mirrors target compound.

Impact of Substituents on Physicochemical Properties

  • Ethoxy vs.
  • Fluorine Substitution : The fluorophenyl analog exhibits higher metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound.
  • Piperazine vs. Simple Ethanone: The piperazine-containing derivative may show improved solubility in acidic environments, beneficial for oral bioavailability.

Biological Activity

The compound 2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4OSC_{20}H_{22}N_4OS, with a molecular weight of approximately 394.48 g/mol. The structure features a pyrazolo[1,5-a]pyrazin ring system, which is known for its diverse biological activities.

Structural Characteristics

ComponentDescription
Core Structure Pyrazolo[1,5-a]pyrazin ring
Substituents 4-Ethoxyphenyl and 4-methylphenyl groups
Functional Groups Sulfanyl group

The presence of these functional groups contributes to the compound's reactivity and interaction with biological targets.

Anticancer Potential

Research indicates that compounds containing pyrazolo derivatives exhibit significant anticancer activity. The compound has been shown to act primarily as a kinase inhibitor , disrupting signaling pathways associated with cell proliferation and survival.

  • Kinase Inhibition : The compound binds to specific kinase domains, inhibiting their activity.
  • Induction of Apoptosis : Studies have demonstrated that this compound can trigger apoptosis in cancer cells through the activation of caspases (caspase-3, caspase-8, and caspase-9) and modulation of pro-apoptotic factors such as p53 and Bax.
  • Autophagy Activation : It has been observed to promote autophagy by increasing the formation of autophagosomes and expression of beclin-1.

In Vitro Studies

In vitro studies using various cancer cell lines (e.g., MCF-7 and MDA-MB-231) have shown that this compound exhibits stronger cytotoxic effects compared to traditional chemotherapeutics like cisplatin. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-70.25Induces apoptosis via caspase activation
Study BMDA-MB-2310.5Promotes autophagy through mTOR inhibition

Case Studies

Several case studies have documented the efficacy of similar pyrazolo compounds in cancer treatment:

  • Case Study 1 : A derivative showed significant reduction in tumor size in xenograft models when administered at a dosage of 50 mg/kg.
  • Case Study 2 : Another study found that a related compound significantly improved survival rates in mice with induced breast cancer.

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